molecular formula C8H6BrFO B569735 2-Bromo-5-fluoro-4-methylbenzaldehyde CAS No. 916792-21-7

2-Bromo-5-fluoro-4-methylbenzaldehyde

Cat. No.: B569735
CAS No.: 916792-21-7
M. Wt: 217.037
InChI Key: RKDXMZSJZPGBRQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Biochemical Analysis

Biochemical Properties

It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Bromo-5-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical synthesis compared to its analogs, which may only have one halogen substituent .

Biological Activity

2-Bromo-5-fluoro-4-methylbenzaldehyde is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms attached to a methyl-substituted benzaldehyde. The molecular formula is C8H6BrFO, and its structure can influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, suggesting that this compound may have implications in pharmacology and toxicology.

Target Enzymes

  • Cytochrome P450 Enzymes : These enzymes are involved in the metabolism of various drugs. Inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their toxicity or efficacy.

Inhibition Studies

Preliminary studies indicate that this compound exhibits significant inhibitory activity against CYP1A2. This suggests potential for drug-drug interactions, necessitating further investigation into its pharmacological profile.

Case Studies

  • Drug Interaction Potential : A study highlighted the interaction profile of this compound with various drugs metabolized by CYP1A2. It was found that co-administration could lead to increased plasma concentrations of these drugs, raising concerns about toxicity.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that derivatives of benzaldehyde, including this compound, exhibited varying degrees of cytotoxic effects on cancer cell lines. These findings suggest potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameSimilarityUnique Features
2-Bromo-6-fluoro-4-methylbenzaldehyde0.94Different fluorine position; potential variations in activity
5-Bromo-2-fluoro-4-methylbenzaldehyde0.94Swapped bromine and fluorine positions
4-Fluoro-2-bromobenzaldehyde0.92Lacks methyl group; different electronic properties

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and reactivity profiles.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining its efficacy as a drug candidate.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDXMZSJZPGBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652925
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-21-7
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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